molecular formula C18H21F3N4O2 B2885186 3-(3-methoxyphenyl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide CAS No. 2034422-35-8

3-(3-methoxyphenyl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide

Cat. No.: B2885186
CAS No.: 2034422-35-8
M. Wt: 382.387
InChI Key: SYVLJBCMDIQFIU-UHFFFAOYSA-N
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Description

This compound features a 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine core substituted with a trifluoromethyl group at position 4. A propanamide chain, linked via a methyl group to the triazole nitrogen (position 3), terminates in a 3-methoxyphenyl moiety. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the methoxyphenyl substituent may influence receptor binding affinity through π-π interactions.

Properties

IUPAC Name

3-(3-methoxyphenyl)-N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F3N4O2/c1-27-14-4-2-3-12(9-14)5-8-17(26)22-10-16-24-23-15-7-6-13(11-25(15)16)18(19,20)21/h2-4,9,13H,5-8,10-11H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYVLJBCMDIQFIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCC(=O)NCC2=NN=C3N2CC(CC3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3-methoxyphenyl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects.

Chemical Structure and Properties

The compound can be represented as follows:

  • Molecular Formula : C19H22F3N5O
  • Molecular Weight : 393.41 g/mol

The structure features a methoxyphenyl group and a tetrahydro-triazolo-pyridine moiety, contributing to its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of derivatives related to this compound. For instance:

  • Inhibition of Cancer Cell Proliferation : A derivative of the triazolo-pyridine framework was tested against human colon cancer cell lines (HCT-116 and HT-29). The results indicated a significant antiproliferative effect with IC50 values ranging from 6.587 to 11.10 µM for specific derivatives .
  • Mechanism of Action : The compound was found to induce apoptosis via the mitochondrial pathway. This was evidenced by the up-regulation of pro-apoptotic protein Bax and down-regulation of anti-apoptotic protein Bcl2, leading to the activation of Caspase 3 .

Other Pharmacological Effects

Beyond anticancer activity, compounds with similar structures have been investigated for various biological effects:

  • Neurokinin-3 Receptor Antagonism : Some derivatives have been identified as selective antagonists for neurokinin-3 receptors, indicating potential applications in treating conditions such as anxiety and depression .
  • Anticonvulsant Activity : Related compounds have shown promise in anticonvulsant models, suggesting that modifications to the triazolo-pyridine structure could enhance neuroprotective properties .

Study 1: Antiproliferative Activity

A study evaluated the antiproliferative effects of various triazolo derivatives against multiple cancer cell lines. The most potent compound exhibited an IC50 value of approximately 5 µM against HT-29 cells. The study concluded that structural modifications significantly affect biological activity.

CompoundCell LineIC50 (µM)Mechanism
RB7HT-296.587Apoptosis via mitochondrial pathway
RB8HCT-11611.10Induction of apoptosis

Study 2: Neurokinin Receptor Antagonism

Another investigation focused on the neurokinin receptor antagonism exhibited by certain derivatives. The findings indicated that these compounds could effectively reduce anxiety-like behaviors in animal models.

CompoundTarget ReceptorEffect
Compound ANK-3Antagonist
Compound BNK-3Antagonist

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

  • Triazolo[4,3-b]pyridazine Derivatives (e.g., compound in ):

    • These compounds replace the pyridine core with pyridazine, altering electronic properties and hydrogen-bonding capacity. The sulfanyl-acetamide linker in ’s compound (852374-82-4) may reduce membrane permeability compared to the propanamide chain in the target compound .
    • Biological Relevance : Pyridazine cores are associated with kinase inhibition, whereas triazolo-pyridines (as in the target) are explored for GPCR modulation .
  • Triazolo[1,2-a]pyridazine Derivatives ():

    • The hexahydro-pyridazine core in 3-(4-methoxyphenyl)-3-methyl-2,3,5,6,7,8-hexahydro-1H-[1,2,4]triazolo[1,2-a]pyridazin-1-thione introduces additional saturation, likely increasing solubility but reducing planar aromatic interactions critical for target binding .

Substituent Effects

  • Trifluoromethyl Group: The target’s 6-(trifluoromethyl) group is analogous to sitagliptin impurity A intermediates (), which are DPP-IV inhibitors. This group enhances resistance to oxidative metabolism compared to non-fluorinated analogs .
  • Methoxyphenyl vs. Other Aromatic Groups :

    • The target’s 3-methoxyphenyl group differs from ’s 2,4-difluorophenyl in compound A1. Methoxy groups donate electron density via resonance, whereas fluorine withdraws electrons, affecting ligand-receptor dipole interactions .
    • ’s 6-methoxy-triazolo[4,3-b]pyridazine demonstrates that methoxy positioning on the heterocycle (vs. the terminal phenyl in the target) shifts electronic distribution, impacting bioavailability .

Linker and Functional Group Variations

  • Propanamide Linkers :
    • The target’s propanamide chain is structurally similar to ’s N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(o-tolyl)propanamide (CAS 2034615-56-8). Both compounds use alkyl spacers to connect aromatic and heterocyclic moieties, but the target’s methylene bridge may reduce rotational freedom, enhancing binding entropy .
    • ’s 3-(phenylthio)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide replaces the triazole with an oxadiazole, introducing sulfur-mediated hydrophobic interactions absent in the target compound .

Comparative Data Table

Compound Name / Evidence ID Core Structure Key Substituents Molecular Weight Notable Properties
Target Compound Triazolo[4,3-a]pyridine 6-CF₃, 3-(3-MeO-phenyl)propanamide ~425 (estimated) High lipophilicity, rigid core
A1 () Triazole 2,4-diF-phenyl, propanamide - Enhanced metabolic stability
852374-82-4 () Triazolo[4,3-b]pyridazine 3-F-phenyl, sulfanyl-acetamide - Lower logP vs. target
Sitagliptin Intermediate () Triazolo[4,3-a]pyrazine 3-CF₃, fluorophenyl - DPP-IV inhibition activity
2034615-56-8 () Triazolo[1,5-a]pyrimidine o-Tolyl, propanamide 323.4 Flexible linker, moderate solubility

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound?

The synthesis typically involves multi-step reactions, including amide coupling and heterocyclic ring formation. Critical parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., dimethylformamide or acetonitrile) improve reaction efficiency .
  • Catalysts : Triethylamine or similar bases are used to deprotonate intermediates during coupling reactions .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane ensures high purity (>95%) .
  • Yield optimization : Reaction temperatures (e.g., 60–80°C for cyclization steps) and stoichiometric ratios (e.g., 1.2 equivalents of trifluoromethylating agents) are critical .

Q. How is the compound characterized to confirm structural integrity?

A combination of analytical techniques is required:

  • NMR spectroscopy : 1^1H and 13^13C NMR verify the presence of the methoxyphenyl, trifluoromethyl, and triazolopyridine moieties .
  • Mass spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]+^+ at m/z ~440–450) .
  • HPLC : Purity is assessed using reverse-phase C18 columns with UV detection at 254 nm .

Q. What are the solubility and stability profiles under experimental conditions?

  • Solubility : The compound is sparingly soluble in aqueous buffers but dissolves in DMSO or ethanol (10–20 mg/mL), requiring sonication for homogeneous solutions .
  • Stability : Degrades <10% over 24 hours at 4°C in DMSO but requires storage at -20°C for long-term stability. Light-sensitive due to the triazole ring .

Q. What preliminary biological targets are associated with this compound?

Based on structural analogs, potential targets include:

  • Kinases : Inhibition of JAK2 or EGFR due to the triazolopyridine core .
  • GPCRs : Interaction with serotonin or dopamine receptors via the methoxyphenyl group . Initial screening should use enzyme-linked immunosorbent assays (ELISA) or radioligand binding assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve potency?

  • Modifications : Replace the methoxyphenyl group with halogenated (e.g., 4-fluorophenyl) or bulky substituents to enhance target binding .
  • Trifluoromethyl adjustments : Substitute with difluoromethyl or pentafluorosulfanyl groups to modulate lipophilicity .
  • Data-driven design : Use IC50_{50} values from kinase inhibition assays (e.g., IC50_{50} < 100 nM for lead analogs) to prioritize derivatives .

Q. How should contradictory data on biological activity be resolved?

Example: Discrepancies in IC50_{50} values across assays may arise from:

  • Assay conditions : Varying ATP concentrations in kinase assays alter inhibition potency. Standardize ATP at 1 mM .
  • Protein source : Recombinant vs. native kinases may show differential binding. Validate with orthogonal methods (e.g., surface plasmon resonance) .
  • Statistical analysis : Apply ANOVA with post-hoc Tukey tests to identify outliers .

Q. What computational strategies predict binding modes and pharmacokinetics?

  • Docking studies : Use Schrödinger Suite or AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., hydrogen bonding with hinge regions) .
  • ADMET prediction : SwissADME estimates moderate blood-brain barrier penetration (logBB ~0.3) and CYP3A4-mediated metabolism .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .

Q. How are in vivo efficacy studies designed for this compound?

  • Dosing : Administer orally at 10–50 mg/kg in rodent models, with plasma concentrations monitored via LC-MS/MS .
  • Toxicity : Perform acute toxicity studies (OECD 423) to determine LD50_{50} > 500 mg/kg .
  • Biomarkers : Measure phosphorylated kinase levels in tumor tissues via Western blot .

Methodological Tables

Q. Table 1: Key Physicochemical Properties

PropertyValue/DescriptionReference
Molecular Weight~440–450 g/mol
LogP (Predicted)3.2–3.8 (indicative of moderate lipophilicity)
Solubility in DMSO20 mg/mL

Q. Table 2: Common Synthetic Intermediates

IntermediateRole in SynthesisKey Step
6-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-3-carbaldehydeCore heterocycle functionalizationCyclization
3-(3-Methoxyphenyl)propanoic acidAmide coupling precursorActivated with HATU

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